6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No.: 377049-89-3
Cat. No.: VC16114196
Molecular Formula: C15H14N4O3
Molecular Weight: 298.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377049-89-3 |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | 6-amino-4-(3,4-dihydroxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C15H14N4O3/c1-2-9-13-12(7-3-4-10(20)11(21)5-7)8(6-16)14(17)22-15(13)19-18-9/h3-5,12,20-21H,2,17H2,1H3,(H,18,19) |
| Standard InChI Key | XWEIUABTJGEDGF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) features a dihydropyrano[2,3-c]pyrazole core substituted with a 3,4-dihydroxyphenyl group at position 4, an ethyl group at position 3, and a cyano group at position 5. The pyran ring is fused to a pyrazole moiety, while the 3,4-dihydroxyphenyl group introduces phenolic reactivity. The amino group at position 6 enhances hydrogen-bonding potential, critical for biomolecular interactions .
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 3 | Ethyl group | Hydrophobicity enhancement |
| 4 | 3,4-Dihydroxyphenyl | Antioxidant/chelating properties |
| 5 | Cyano group | Electrophilic reactivity |
| 6 | Amino group | Hydrogen bonding and solubility |
Physicochemical Characteristics
The compound is a yellow-to-white solid with a melting point range of 212–248°C, depending on crystallinity . Infrared (IR) spectroscopy reveals absorption bands for -NH₂ (3349–3445 cm⁻¹), -CN (2186–2193 cm⁻¹), and aromatic C=C (1601–1659 cm⁻¹) . Nuclear magnetic resonance (NMR) data confirm substituent positions: δH 1.21–2.00 ppm (alkyl groups), 4.74–5.62 ppm (pyran H-4), and 6.10–7.59 ppm (aromatic protons) .
Synthesis and Optimization
One-Pot Multicomponent Reactions
The most common synthesis involves a one-pot four-component reaction of hydrazine hydrate, ethyl acetoacetate, 3,4-dihydroxybenzaldehyde, and malononitrile under reflux in ethanol or water. Montmorillonite K-10, an eco-friendly catalyst, enhances yield (70–85%) and reduces reaction time (2–4 hours) .
Table 2: Synthesis Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Montmorillonite K-10 | H₂O | 25 | 2 | 85 |
| None | EtOH | 80 | 6 | 65 |
Green Chemistry Approaches
Solvent-free mechanochemical grinding and ultrasound-assisted methods have been explored to improve atom economy. These methods achieve comparable yields (75–80%) while minimizing waste .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, MIC = 12.5 μg/mL) and fungi (Candida krusei, MIC = 25 μg/mL) . Its 3,4-dihydroxyphenyl moiety likely disrupts microbial cell membranes via oxidative stress .
Table 3: Antimicrobial Activity Data
Antioxidant Properties
In DPPH radical scavenging assays, the compound shows 80–90% inhibition at 100 μM, surpassing ascorbic acid in some studies . The catechol group (3,4-dihydroxyphenyl) donates hydrogen atoms to neutralize free radicals .
Pharmacological Mechanisms
Oxidative Stress Modulation
The compound upregulates glutathione (GSH) and superoxide dismutase (SOD) in murine models, reducing lipid peroxidation by 40%. Its chelation of Fe²⁺ ions mitigates Fenton reaction-driven oxidative damage .
Enzyme Inhibition
Docking simulations show competitive inhibition of cyclooxygenase-2 (COX-2) and α-glucosidase, with Ki values of 0.8 μM and 1.2 μM, respectively . This dual activity supports anti-inflammatory and antidiabetic applications .
Industrial and Research Applications
Drug Development
The compound serves as a lead structure for kinase inhibitors and antimicrobial adjuvants. Derivatives with modified alkyl groups (e.g., methyl instead of ethyl) show enhanced blood-brain barrier permeability .
Material Science
As a biodegradable agrochemical intermediate, it functionalizes polymers for controlled-release fertilizers. Its phenolic groups enable coordination with metal nanoparticles, useful in catalytic applications.
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